molecular formula C26H35N3O4Si B1397131 tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate CAS No. 1033608-31-9

tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate

Cat. No.: B1397131
CAS No.: 1033608-31-9
M. Wt: 481.7 g/mol
InChI Key: UFRJXAASIIJVBI-UHFFFAOYSA-N
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Description

Tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate is a useful research compound. Its molecular formula is C26H35N3O4Si and its molecular weight is 481.7 g/mol. The purity is usually 95%.
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Biological Activity

The compound tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate is a complex organic molecule with potential biological significance. This article explores its biological activity, particularly focusing on its role as a kinase inhibitor and its implications in neurogenesis and various disorders.

Chemical Structure and Properties

The chemical formula of the compound is C26H35N3O4SiC_{26}H_{35}N_{3}O_{4}Si, featuring a unique spiro structure that integrates several functional groups conducive to biological activity. The presence of a trimethylsilyl group enhances its pharmacokinetic properties, potentially improving solubility and stability.

PropertyValue
Molecular Weight469.66 g/mol
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

Kinase Inhibition

Recent studies have highlighted the compound's ability to inhibit various kinases, particularly Glycogen Synthase Kinase 3 (GSK3) and Casein Kinase 1 (CK1) . These kinases are crucial in numerous signaling pathways associated with cell growth, differentiation, and metabolism.

The inhibition of GSK3 is particularly significant as it plays a role in the modulation of Wnt signaling , which is essential for neurogenesis and synaptic plasticity. The compound has shown improved potency and selectivity compared to previously known inhibitors.

Case Studies

  • Neurogenesis Stimulation : A study demonstrated that the compound significantly stimulates neurogenesis in human neuronal cultures, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's.
  • Psychiatric Disorders : The compound has been investigated for its effects on mood regulation and cognitive function, showing promise as a therapeutic agent for bipolar disorder due to its action on GSK3 signaling pathways.

Table 2: Biological Activity Summary

ActivityObserved EffectReference
GSK3 InhibitionPotent inhibitor
Neurogenesis StimulationEnhanced neuronal growth
Selectivity for CK1 over other kinases>10-fold selectivity
Potential in treating psychiatric disordersModulates mood and cognition

Pharmacokinetics

The pharmacokinetic profile of the compound suggests enhanced brain penetration, which is critical for central nervous system (CNS) activity. This characteristic allows for effective targeting of neurological pathways involved in mood regulation and cognitive function.

Table 3: Pharmacokinetic Properties

PropertyValue
BioavailabilityHigh
CNS PenetrationEnhanced
Half-lifeTBD

Properties

IUPAC Name

tert-butyl N-[2'-oxo-1'-(2-trimethylsilylethoxymethyl)spiro[1,3-dihydroindene-2,3'-pyrrolo[2,3-b]pyridine]-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O4Si/c1-25(2,3)33-24(31)28-20-10-9-18-15-26(16-19(18)14-20)21-8-7-11-27-22(21)29(23(26)30)17-32-12-13-34(4,5)6/h7-11,14H,12-13,15-17H2,1-6H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRJXAASIIJVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(CC3(C2)C4=C(N=CC=C4)N(C3=O)COCC[Si](C)(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729386
Record name tert-Butyl (2'-oxo-1'-{[2-(trimethylsilyl)ethoxy]methyl}-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033608-31-9
Record name tert-Butyl (2'-oxo-1'-{[2-(trimethylsilyl)ethoxy]methyl}-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate

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